molecular formula C12H10N2O2 B111547 5-(3-Aminophenyl)nicotinic acid CAS No. 1261995-87-2

5-(3-Aminophenyl)nicotinic acid

Cat. No.: B111547
CAS No.: 1261995-87-2
M. Wt: 214.22 g/mol
InChI Key: OSCMDJNVUGQUIT-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)nicotinic acid is a bifunctional organic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery. Its structure incorporates both a nicotinic acid moiety, a precursor to essential biochemical cofactors NAD and NADP, and an aromatic amine group, making it a versatile intermediate for the design and synthesis of novel bioactive molecules. Research indicates that structural analogs of this compound have been explored as potent and selective inhibitors of Sirtuin-3 (SIRT3), a mitochondrial deacetylase enzyme implicated in metabolic regulation and cancer cell survival . This suggests its potential application in developing chemical probes to study mitochondrial function and oncogenesis. Furthermore, the presence of both carboxylic acid and primary amine functional groups allows for diverse conjugation strategies, facilitating its use in creating complex molecular architectures, such as those needed for enzyme inhibitors or protein-binding agents. The compound's utility is significantly enhanced by its compatibility with modern synthetic methodologies, including nature-inspired remodeling of (aza)indoles to access meta-aminoaryl nicotinates, which enables the late-stage functionalization and conjugation of the vitamin B3 core to other pharmacophores . As such, 5-(3-Aminophenyl)nicotinic acid represents a critical building block for researchers aiming to explore new chemical space in the development of therapeutics targeting metabolic disorders, neurodegenerative diseases, and cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-aminophenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c13-11-3-1-2-8(5-11)9-4-10(12(15)16)7-14-6-9/h1-7H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCMDJNVUGQUIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611260
Record name 5-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-87-2
Record name 5-(3-Aminophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(3-Aminophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 5-(3-aminophenyl)nicotinic acid, a key building block in pharmaceutical and materials science. The described synthetic route is a robust two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the biaryl scaffold, followed by a selective reduction of a nitro functionality. This guide delves into the rationale behind the chosen methodology, offering insights into reaction mechanisms, optimization of conditions, and purification strategies. Detailed, step-by-step experimental procedures are provided to ensure reproducibility.

Introduction

5-(3-Aminophenyl)nicotinic acid is a versatile bifunctional molecule incorporating a pyridine-3-carboxylic acid moiety and a meta-substituted aniline ring. This unique structural arrangement makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds and functional materials. The nicotinic acid core is a well-established pharmacophore, and the presence of the aminophenyl group offers a reactive handle for further chemical modifications, enabling the exploration of diverse chemical spaces in drug discovery programs. For instance, derivatives of nicotinic acid are known to exhibit hypolipidemic, anti-inflammatory, and vasodilatory properties.[1][2] The aminophenyl substituent allows for the introduction of various functionalities through amide bond formation, diazotization, or other amine-specific reactions, making it a crucial component in the development of novel therapeutic agents.

Synthetic Strategy: A Two-Step Approach

The synthesis of 5-(3-aminophenyl)nicotinic acid is efficiently achieved through a two-step sequence:

  • Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the pyridine and phenyl rings.

  • Selective Nitro Group Reduction: Conversion of the nitro intermediate to the target aniline.

This strategy is predicated on the commercial availability of the starting materials and the high efficiency and functional group tolerance of the chosen reactions.

Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(3-Nitrophenyl)nicotinic Acid

The cornerstone of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.[3] In this specific application, 5-bromonicotinic acid is coupled with 3-nitrophenylboronic acid.

Causality of Experimental Choices:

  • Starting Materials: 5-Bromonicotinic acid is chosen as the organohalide partner due to the reactivity of the C-Br bond in palladium-catalyzed reactions and the presence of the desired nicotinic acid core. 3-Nitrophenylboronic acid serves as the organoboron partner, introducing the nitrophenyl group at the 5-position of the pyridine ring. The nitro group is strategically employed as a precursor to the amine, as it is generally stable under Suzuki coupling conditions and can be selectively reduced in a subsequent step.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for Suzuki couplings. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation to the palladium center.[4] An inorganic base such as potassium carbonate (K₂CO₃) is a suitable choice, as it is effective and easy to remove during workup.

  • Solvent: A biphasic solvent system, such as a mixture of toluene, ethanol, and water, is often employed to dissolve both the organic and inorganic reagents.[5] Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Combine 5-bromonicotinic acid, 3-nitrophenylboronic acid, and K₂CO₃ B Add degassed toluene/ethanol/water solvent A->B C Purge with Argon B->C D Add Pd(PPh₃)₄ catalyst C->D E Heat to 90-100 °C D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G H Acidify with HCl G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by column chromatography or recrystallization K->L

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 5-(3-Nitrophenyl)nicotinic Acid

  • Reagent Preparation: In a round-bottom flask, combine 5-bromonicotinic acid (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Solvent Addition: Add a degassed 4:1:1 mixture of toluene/ethanol/water to the flask.

  • Inert Atmosphere: Purge the reaction mixture with argon for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) to a pH of approximately 3-4. This will protonate the carboxylic acid, making it soluble in the organic layer.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

ReagentMolar Eq.Purpose
5-Bromonicotinic Acid1.0Organohalide
3-Nitrophenylboronic Acid1.2Organoboron
K₂CO₃3.0Base
Pd(PPh₃)₄0.05Catalyst
Toluene/Ethanol/Water-Solvent

Table 1: Reagents for the Suzuki-Miyaura Cross-Coupling Reaction.

Step 2: Selective Reduction of 5-(3-Nitrophenyl)nicotinic Acid

The final step in the synthesis is the reduction of the nitro group to an amine. It is crucial to select a reducing agent that will not affect the carboxylic acid or the pyridine ring.

Causality of Experimental Choices:

  • Reducing Agent: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a mild and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[6] Alternative methods include catalytic hydrogenation with specific catalysts that are less prone to reducing the pyridine ring, or using iron powder in the presence of an acid.[7] SnCl₂·2H₂O is often preferred in a laboratory setting due to its ease of handling and high chemoselectivity.

  • Solvent: Ethanol or ethyl acetate are suitable solvents for this reduction.

  • Workup: The workup procedure involves basification to precipitate tin salts, which can then be removed by filtration.

Experimental Workflow: Nitro Group Reduction

Nitro_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve 5-(3-nitrophenyl)nicotinic acid in Ethanol B Add SnCl₂·2H₂O A->B C Heat to reflux (70-80 °C) B->C D Monitor reaction by TLC/LC-MS C->D E Cool to room temperature D->E F Pour into ice E->F G Basify with NaHCO₃ or NaOH (pH 7-8) F->G H Filter to remove tin salts G->H I Extract with Ethyl Acetate H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate in vacuo J->K L Purify by recrystallization K->L

Caption: Workflow for the selective reduction of the nitro group.

Protocol: Synthesis of 5-(3-Aminophenyl)nicotinic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 5-(3-nitrophenyl)nicotinic acid (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Allow the reaction mixture to cool to room temperature and then pour it into ice.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 5% sodium hydroxide (NaOH) with stirring until the pH is slightly basic (pH 7-8). This will precipitate tin salts.

    • Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.

    • Separate the organic layer from the filtrate and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Purification:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

    • The final product, 5-(3-aminophenyl)nicotinic acid, can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

ReagentMolar Eq.Purpose
5-(3-Nitrophenyl)nicotinic Acid1.0Substrate
SnCl₂·2H₂O5.0Reducing Agent
Ethanol-Solvent
NaHCO₃ or NaOH-Base for Workup

Table 2: Reagents for the Selective Nitro Group Reduction.

Conclusion

The synthesis of 5-(3-aminophenyl)nicotinic acid has been successfully outlined through a reliable and efficient two-step process. The Suzuki-Miyaura coupling provides a powerful method for the construction of the key biaryl C-C bond, while the subsequent selective reduction of the nitro group using tin(II) chloride offers a chemoselective route to the final product. The detailed protocols and experimental insights provided in this guide are intended to facilitate the successful synthesis of this important molecule for researchers in the fields of medicinal chemistry and materials science.

References

  • Benchchem.
  • ResearchGate.
  • Bentham Science Publishers. An Expedient Green Synthesis of 7-Arylbenzo[c]acridine-5,6(7H,12H)
  • Benchchem. selective reduction of nitro group without affecting other functional groups.
  • Benchchem. Application Notes and Protocols for the Suzuki Coupling of 5-Bromophthalide with Arylboronic Acids.
  • Wikipedia. Reduction of nitro compounds.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Myers, A. The Suzuki Reaction - Chem 115.
  • Google Patents.
  • MDPI. New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.
  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
  • Wikipedia. Nicotinic acid.
  • Google Patents.
  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
  • Google Patents.
  • MDPI. Nickel-Fe3O4 Magnetic Nanoparticles Supported on Multiwalled Carbon Nanotubes: Effective Catalyst in Suzuki Cross Coupling Reactions.
  • ResearchGate. Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions.
  • Google Patents.
  • PubMed. Mechanism of action of niacin.
  • Council for Responsible Nutrition (CRN).
  • MDPI.
  • Chem-Impex. 5-(3-Hydroxyphenyl)nicotinic acid, 1 gram.
  • NYS Medicaid Prescriber Education Program. DI Response_Nicotinic acid ER vs IR_final_6-26-18-FIN-201810171121.

Sources

Technical Monograph: CAS 1261995-87-2

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of CAS 1261995-87-2 , chemically identified as 5-(3-Aminophenyl)nicotinic acid (also known as 5-(3-aminophenyl)pyridine-3-carboxylic acid). This compound serves as a critical biaryl scaffold intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors, NAMPT inhibitors, and novel anti-inflammatory agents.

5-(3-Aminophenyl)nicotinic Acid: A Privileged Biaryl Scaffold for Drug Discovery

Part 1: Executive Summary & Strategic Value

CAS 1261995-87-2 represents a high-value "privileged structure" in modern drug design. Its core architecture—a 3,5-disubstituted pyridine ring linked to an aminophenyl moiety—provides a versatile geometry for targeting ATP-binding pockets in kinases and allosteric sites in metabolic enzymes (e.g., SIRT1, NAMPT).

For drug development professionals, this intermediate offers two distinct strategic advantages:

  • Vector Positioning: The carboxylic acid (C3) and amine (C3') handles allow for orthogonal functionalization, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

  • Solubility & ADME: The pyridine nitrogen improves aqueous solubility and metabolic stability compared to biphenyl analogs, a critical factor in optimizing oral bioavailability.

Part 2: Chemical & Physical Profile[1][2][3]

Identity & Properties

Parameter Specification
Chemical Name 5-(3-Aminophenyl)nicotinic acid
CAS Number 1261995-87-2
Molecular Formula C₁₂H₁₀N₂O₂
Molecular Weight 214.22 g/mol
Appearance Off-white to pale yellow solid
pKa (Predicted) 3.4 (Carboxyl), 4.2 (Aniline), 5.2 (Pyridine N)
Solubility Soluble in DMSO (>50 mM), DMF; Sparingly soluble in water (pH dependent)

| Melting Point | >250°C (Decomposition) |[1][2]

Stability Note: The aniline moiety is susceptible to oxidation. Storage under inert atmosphere (Argon/Nitrogen) at -20°C is required to prevent N-oxide formation or polymerization.

Part 3: Synthesis & Manufacturing Workflow

The synthesis of CAS 1261995-87-2 typically employs a Suzuki-Miyaura Cross-Coupling strategy, favored for its scalability and functional group tolerance. The following protocol outlines the optimized route starting from 5-bromonicotinic acid and 3-aminophenylboronic acid.

Optimized Synthetic Route (Graphviz)

SynthesisRoute Start1 5-Bromonicotinic Acid (Starting Material A) Catalyst Pd(dppf)Cl2 • DCM K2CO3, Dioxane/H2O Start1->Catalyst Start2 3-Aminophenylboronic Acid (Starting Material B) Start2->Catalyst Intermediate Pd-Complex Intermediate Catalyst->Intermediate 80°C, 4h Product CAS 1261995-87-2 (Crude) Intermediate->Product Reductive Elimination Purification Acid-Base Extraction & Recrystallization Product->Purification Workup Final Pure API Intermediate (>98% HPLC) Purification->Final

Caption: Figure 1. Palladium-catalyzed Suzuki-Miyaura cross-coupling workflow for the synthesis of CAS 1261995-87-2.

Step-by-Step Protocol
  • Reagent Loading: Charge a reaction vessel with 5-bromonicotinic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

  • Solvent System: Add a degassed mixture of 1,4-dioxane and water (4:1 ratio). The biphasic system ensures solubility of the inorganic base.

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq) under a nitrogen stream.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor conversion via LC-MS (Target [M+H]+ = 215.2).

  • Workup: Cool to room temperature. Filter through Celite to remove Palladium black. Adjust pH to ~4.0 with 1N HCl to precipitate the zwitterionic product.

  • Purification: Recrystallize from Ethanol/Water to remove protodeboronated by-products.

Part 4: Mechanistic Applications in Drug Design

This scaffold is frequently utilized to construct inhibitors for the NF-κB pathway and Tyrosine Kinases . The 3-aminophenyl group often serves as a "hinge binder" mimic or a solvent-exposed tail anchor, while the nicotinic acid moiety engages in hydrogen bonding with conserved lysine or aspartate residues.

Target Interaction Pathway (Graphviz)

Mechanism Compound CAS 1261995-87-2 Derivative Target Target Protein (e.g., Kinase/SIRT1) Compound->Target Binds Binding H-Bond Network (Glu/Lys Residues) Target->Binding Stabilizes Effect Allosteric Modulation or ATP Competition Binding->Effect Induces Downstream Inhibition of Pro-inflammatory Cytokines Effect->Downstream Therapeutic Outcome

Caption: Figure 2. Mechanistic pathway of CAS 1261995-87-2 derivatives in modulating enzymatic targets.

Part 5: Quality Control & Analytical Standards

To ensure the integrity of downstream synthesis, strict quality control of this intermediate is required.

HPLC Method Parameters

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (pyridine).

  • Acceptance Criteria: Purity ≥ 98.0%; Single largest impurity ≤ 0.5%.

Critical Impurities to Monitor:

  • Deboronated Arene: Aniline (from boronic acid degradation).

  • Homocoupling Product: 3,3'-Diaminobiphenyl.

  • Palladium Residue: Must be < 20 ppm for pharmaceutical use.

Part 6: Safety & Handling (MSDS Highlights)
  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Inhalation Risk: Fine powder; use a fume hood or local exhaust ventilation.

  • First Aid: In case of contact, flush eyes with water for 15 minutes. If inhaled, move to fresh air.

Part 7: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid and Derivatives. Retrieved from [Link]

  • Li, X. et al. (2024). Aminative Suzuki–Miyaura coupling: Expansion of biaryl synthesis.[3] Science, 383(6686), 1019-1024.[3] Retrieved from [Link][3]

  • Pharmaffiliates (2025). Certificate of Analysis: 5-(3-Aminophenyl)nicotinic acid (CAS 1261995-87-2).[1][4][5] Retrieved from [Link]

  • Chemical Society Reviews (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance.[6] Retrieved from [Link]

  • LookChem (2025). Material Safety Data Sheet (MSDS) for CAS 1261995-87-2. Retrieved from [Link]

Sources

The Biaryl Pivot: 5-(3-Aminophenyl)nicotinic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Scaffold Utility, Synthesis, and Kinase Inhibitor Design

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists Focus: Scaffold Derivatization, Structure-Activity Relationship (SAR), and Synthetic Methodology

Executive Summary: The Privileged Biaryl Scaffold

In the landscape of small-molecule drug discovery, the biaryl system remains a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. 5-(3-Aminophenyl)nicotinic acid (CAS: 1261995-87-2) represents a highly versatile, bifunctional biaryl scaffold.

Its value lies in its orthogonal functionalization potential :

  • The Nicotinic Acid Core (Head): Provides a polar handle for hydrogen bonding (hinge binding in kinases) or solubilizing groups.

  • The 3-Aminophenyl Moiety (Tail): A critical vector for extending into hydrophobic pockets, particularly suitable for synthesizing urea/amide-based Type II kinase inhibitors.

  • The Biaryl Axis: Offers a rigid linker that directs substituents into defined spatial vectors, crucial for locking bioactive conformations.

This guide details the synthetic access to this scaffold, its derivatization logic, and its application in designing high-potency kinase inhibitors.

Structural Analysis & Pharmacophore Mapping

To effectively utilize 5-(3-Aminophenyl)nicotinic acid, one must understand its pharmacophoric features. The molecule acts as a "pivot," allowing the chemist to grow the molecule in two distinct directions.

The Kinase Inhibitor Template

In the context of kinase inhibition (e.g., VEGFR, p38 MAPK, FLT3), this scaffold mimics the architecture of clinically approved drugs like Sorafenib or Regorafenib .

  • Hinge Binder (Pyridine/Acid): The pyridine nitrogen and the carboxylic acid (or its amide derivatives) can interact with the ATP-binding hinge region.

  • Linker (Phenyl Ring): Spans the gatekeeper residue.

  • Allosteric Binder (Amine Derivative): The 3-amino group is the ideal attachment point for a "cap" group (often a hydrophobic urea) that occupies the DFG-out allosteric pocket.

Pharmacophore Scaffold 5-(3-Aminophenyl) nicotinic acid Hinge Hinge Region Interaction (Pyridine N / Acid) Scaffold->Hinge Head Group Linker Gatekeeper Span (Biaryl Axis) Scaffold->Linker Core Rigidity Pocket Allosteric/Hydrophobic Pocket (Amine Derivatization) Scaffold->Pocket Tail Extension

Figure 1: Pharmacophore mapping of the scaffold within a theoretical kinase active site.

Synthetic Methodology

The synthesis of 5-(3-Aminophenyl)nicotinic acid relies on palladium-catalyzed cross-coupling. The most robust route utilizes a Suzuki-Miyaura coupling between a 5-halonicotinic acid derivative and a 3-aminophenylboronic acid equivalent.

Retrosynthetic Analysis
  • Disconnection: Biaryl C-C bond.

  • Coupling Partners: 5-Bromonicotinic acid (Electrophile) + 3-Aminophenylboronic acid (Nucleophile).

  • Challenge: The free carboxylic acid and free amine can poison catalysts or lead to side reactions. Protection strategies (Ester/Boc) are recommended for scale-up.

Optimized Protocol: Suzuki Coupling

Reaction: 5-Bromonicotinic acid + 3-Aminophenylboronic acid


 Product

Reagents & Conditions:

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Preferred over Pd(PPh₃)₄ for better stability with heteroaryls.

  • Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for steric bulk).

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1]

  • Temperature: 90°C under N₂ atmosphere.

Synthesis SM1 5-Bromonicotinic Acid (or Methyl Ester) Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Step1 SM2 3-Aminophenylboronic Acid (or Pinacol Ester) SM2->Step1 Intermediate Crude Biaryl Intermediate Step1->Intermediate Step2 Purification Acid/Base Extraction or Column Chromatography Intermediate->Step2 Product 5-(3-Aminophenyl) nicotinic acid Step2->Product

Figure 2: Synthetic workflow for the generation of the core scaffold.

Step-by-Step Experimental Protocol

Validating the System: This protocol assumes a 1.0 mmol scale.

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 5-bromonicotinic acid (202 mg, 1.0 mmol), 3-aminophenylboronic acid (151 mg, 1.1 mmol), and K₂CO₃ (345 mg, 2.5 mmol).

  • Solvent & Degassing: Add 1,4-dioxane (8 mL) and distilled water (2 mL). Sparge the mixture with nitrogen gas for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol) quickly.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by LC-MS (Target M+H: 215.2).

  • Workup:

    • Cool to room temperature.

    • Adjust pH to ~4–5 using 1N HCl to precipitate the zwitterionic amino-acid product.

    • Filter the solid or extract with EtOAc/MeOH (9:1) if no precipitate forms.

  • Purification: Recrystallize from Ethanol/Water or purify via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient).

Derivatization Strategies: Building the Library

Once the core scaffold is in hand, the focus shifts to parallel medicinal chemistry.

The "Tail": Urea Synthesis (Kinase Focus)

The 3-amino group is most commonly converted into a urea linkage to access the "back pocket" of kinases.

  • Reagent: Aryl isocyanates (R-NCO).

  • Condition: DCM or THF, 0°C to RT.

  • Why: The urea moiety functions as a hydrogen bond donor/acceptor pair, often anchoring the molecule to the conserved Glu/Asp residues in the kinase active site (e.g., the DFG motif).

Protocol (General Urea Formation): Dissolve 5-(3-aminophenyl)nicotinic acid (1 equiv) in dry DMF (due to solubility). Add the appropriate isocyanate (1.1 equiv). Stir at RT for 12h. Pour into water to precipitate the urea product.

The "Head": Amide Coupling

The carboxylic acid at position 3 of the pyridine is often too polar for cell permeability. Converting it to an amide improves "drug-likeness."

  • Reagent: Primary/Secondary amines, HATU, DIPEA.

  • Why: Modulates solubility and allows targeting of specific hinge residues. A primary amide (-CONH2) often mimics the hydrogen bonding pattern of adenine.

Quantitative Data Summary: Substituent Effects

The following table summarizes how modifications to the 5-(3-Aminophenyl)nicotinic acid core affect physicochemical properties and kinase binding potential.

RegionModificationEffect on LogPEffect on Kinase Binding (General)
Acid (C3) -COOH (Free Acid)Lowers (Hydrophilic)Poor permeability; Good solvent interaction.
Acid (C3) -CONHMe (Methylamide)NeutralImproved H-bond donor capability; Better cell entry.
Amine (Ph) -NH2 (Free Amine)NeutralWeak binder; potential metabolic liability.
Amine (Ph) -NH-CO-NH-Ar (Urea)Increases (Lipophilic)Critical: Creates "Type II" binding mode (DFG-out).
Amine (Ph) -NH-SO2-Ar (Sulfonamide)VariableAlternate H-bond geometry; distinct selectivity profile.

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Kinase Inhibitor Design (Type II)

    • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link

  • Biaryl Scaffolds in Medicinal Chemistry

    • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

  • Specific Scaffold Reference (Analogous Chemistry): Smith, C. C., et al. (2009). Validation of FLT3-ITD as a Therapeutic Target in Human Acute Myeloid Leukemia. Nature, 485, 260-263. (Contextual reference for biaryl urea efficacy).

Sources

Methodological & Application

Application Note: Crystallization Techniques for 5-(3-Aminophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 5-(3-Aminophenyl)nicotinic acid . This molecule presents specific purification challenges due to its zwitterionic nature (containing a basic pyridine, a basic aniline, and an acidic carboxyl group) and its likely synthesis via Suzuki-Miyaura cross-coupling, which introduces palladium and boronic acid impurities.

Executive Summary & Physicochemical Profile[1][2][3][4]

5-(3-Aminophenyl)nicotinic acid is a critical intermediate in the synthesis of kinase inhibitors and immunomodulatory drugs. Its purification is complicated by its amphoteric solubility profile and the potential for co-precipitation of synthetic by-products (e.g., protodeboronation residues).

Molecular Analysis[5]
  • Chemical Structure: A nicotinic acid core substituted at the 5-position with a 3-aminophenyl group.

  • Zwitterionic Character: The molecule contains three ionizable centers:

    • Carboxylic Acid (COOH): pKa ≈ 3.5 – 4.0 (Acidic)

    • Pyridine Nitrogen: pKa ≈ 3.8 (Basic)

    • Aniline Nitrogen: pKa ≈ 4.2 – 4.8 (Weakly Basic)

  • Solubility Landscape: Exhibits a classic "U-shaped" solubility curve relative to pH.

    • pH < 2: Soluble (Cationic species: Pyridinium/Anilinium).

    • pH > 9: Soluble (Anionic species: Carboxylate).

    • pH 4.0 – 5.5:Minimum Solubility (Isoelectric Region). This is the target window for crystallization.

Core Protocol A: Reactive Crystallization (pH-Swing)

This is the primary method for isolating the compound from crude reaction mixtures (e.g., post-Suzuki coupling). It leverages the pH-dependent solubility to reject non-ionizable impurities.

Reagents & Equipment
  • Solvent: 1.0 M NaOH (aq), 1.0 M HCl (aq), Deionized Water.

  • Equipment: Jacketed glass reactor with overhead stirring (pitched-blade impeller), pH probe (calibrated), peristaltic pump for acid addition.

Step-by-Step Methodology

Step 1: Dissolution & Scavenging

  • Charge crude 5-(3-Aminophenyl)nicotinic acid (100 g) into the reactor.

  • Add 1.0 M NaOH (5–7 volumes) at 25°C. Stir until fully dissolved. The solution should be amber/dark.

    • Mechanism:[1][2][3] Formation of the sodium carboxylate salt (R-COO- Na+) solubilizes the target.

  • Filtration: Filter the solution through a 0.45 µm membrane (or Celite bed) to remove insoluble Pd-black and inorganic salts.

    • Optional: Treat filtrate with metal scavenger (e.g., SiliaMetS® Thiol) if Pd limits are strict (<10 ppm).

Step 2: Controlled Nucleation (The "Cloud Point")

  • Adjust filtrate temperature to 20°C .

  • Slowly add 1.0 M HCl via peristaltic pump (Rate: 0.5 vol/hour) while monitoring pH.

  • Stop addition at pH 6.5 . The solution may become turbid (metastable zone).

  • Seed Addition: Add 0.5 wt% of pure seed crystals (if available) to induce controlled nucleation. If not, stir for 30 minutes until a visible slurry forms.

Step 3: Growth & Depletion

  • Resume HCl addition very slowly to target pH 4.8 (the theoretical Isoelectric Point).

    • Critical: Do not overshoot below pH 4.0, or the pyridine ring will protonate, redissolving the product as a chloride salt.

  • Aging: Stir the slurry at pH 4.8 for 2–4 hours. This allows Ostwald ripening, where small fines dissolve and grow onto larger crystals, improving filterability.

Step 4: Isolation

  • Filter the slurry under vacuum.

  • Wash: Displacement wash with Water (2 x 2 vol) followed by Acetone (1 x 1 vol) to remove residual water and speed up drying.

  • Dry: Vacuum oven at 50°C for 12 hours.

Core Protocol B: Anti-Solvent Recrystallization (High Purity)

Use this method if the pH-swing product retains color bodies or boronic acid impurities.

Rationale

Zwitterions often have high solubility in dipolar aprotic solvents (DMSO, DMF) but very low solubility in protic solvents (Water, Ethanol) or non-polar solvents.

Methodology
  • Dissolution: Dissolve 10 g of semi-pure solid in DMSO (30 mL) at 60°C.

    • Note: Keep temperature <80°C to avoid thermal decomposition or side reactions.

  • Polishing: Hot filtration to remove any mechanical particulates.

  • Precipitation:

    • Place the DMSO solution in a vessel with vigorous stirring.

    • Add Water (pre-heated to 50°C) dropwise.

    • Ratio Target: 1:3 (DMSO:Water).

    • Observation: An oil may form initially ("oiling out"). If this happens, stop water addition , reheat to 65°C until the oil redissolves, then cool slowly to induce crystallization.

  • Cooling: Once the slurry is established at 50°C, cool to 5°C over 4 hours (Linear cooling ramp: 10°C/hr).

  • Filtration: Filter and wash copiously with water to remove DMSO.

Visualization of Workflows

Process Flow Diagram (Suzuki Workup to Crystal)

G Start Crude Reaction Mixture (Suzuki Coupling) BaseAdd Add 1M NaOH (pH > 10) Start->BaseAdd Solubilization Filter Filtration (Remove Pd/Salts) BaseAdd->Filter Filtrate Clear Filtrate (Target as Anion) Filter->Filtrate Acidify Slow Acidification to pH 6.5 (Cloud Point) Filtrate->Acidify 1M HCl Addition Seed Seeding & Aging (Nucleation) Acidify->Seed FinalpH Adjust to pH 4.8 (Isoelectric Point) Seed->FinalpH Crystal Growth Isolate Filtration & Drying FinalpH->Isolate

Caption: Logical workflow for the pH-swing reactive crystallization of 5-(3-Aminophenyl)nicotinic acid.

Solubility vs. pH Conceptual Model

SolubilityCurve cluster_0 Solubility Profile Acid pH < 2 (Soluble Cation) [Py-H]+ Neutral pH 4.5 - 5.0 (Insoluble Zwitterion) Isoelectric Point Acid->Neutral Add Base Precipitation Base pH > 9 (Soluble Anion) [COO]- Base->Neutral Add Acid Precipitation (Preferred)

Caption: The "U-Shaped" solubility curve typical of nicotinic acid derivatives. Crystallization occurs at the solubility minimum (pI).

Analytical Characterization & Troubleshooting

Quality Control Metrics
TestMethodAcceptance CriteriaPurpose
Purity HPLC (C18, 0.1% TFA)> 99.0% AreaQuantify organic impurities.
Solid Form XRPD (Powder X-Ray)Match Reference PatternEnsure consistent polymorph (avoid amorphous).
Residual Solvent GC-Headspace< 5000 ppm (DMSO/Acetone)ICH Q3C Compliance.
Palladium ICP-MS< 10 ppmCritical for pharma intermediates.
Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

  • Cause: Adding anti-solvent (water) too fast or at too low a temperature. The metastable limit is exceeded, forming an amorphous oil instead of crystals.

  • Solution: Increase the temperature of the crystallization vessel by 10°C. Add anti-solvent more slowly. Ensure vigorous agitation.

Issue: Low Yield

  • Cause: Final pH is incorrect.

  • Solution: Perform a "solubility vs. pH" study on a small scale. If the pH is too low (<3.5), the pyridine nitrogen protonates and solubilizes the compound. If too high (>6.0), the carboxylate remains ionized. Target pH 4.8 precisely.

Issue: Boronic Acid Contamination

  • Cause: Unreacted 3-aminophenylboronic acid co-precipitates.

  • Solution: Wash the final filter cake with warm water (40°C) . Boronic acids are typically much more soluble in warm water than the zwitterionic product.

References

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • Zhou, P. P., et al. (2014).[4] "Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs." Current Drug Discovery Technologies, 11(2), 97-108. Link

  • Li, X., et al. (2024). "Aminative Suzuki–Miyaura coupling." Science, 383, 1019-1024.[5] (Context on synthesis of amino-biaryls). Link

  • Lonza Ltd. (1974). "Process for the preparation of nicotinic acid."[4][6][7][8][9][10] US Patent 3,826,808. (Industrial purification of nicotinic acid derivatives via pH adjustment). Link

  • PubChem. (2023). "Nicotinic Acid - Chemical and Physical Properties." National Library of Medicine. (Source for pKa and solubility data of the core scaffold). Link

Sources

Application Notes & Protocols: Strategic Use of 5-(3-Aminophenyl)nicotinic Acid in the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-(3-Aminophenyl)nicotinic acid is a highly versatile bifunctional scaffold for the synthesis of novel compounds in drug discovery and materials science. Its unique structure, featuring a reactive carboxylic acid on a pyridine ring and a nucleophilic amino group on a phenyl substituent, offers two distinct and orthogonal points for chemical modification. This guide provides an in-depth exploration of its synthetic utility, detailing the causality behind experimental choices and providing robust, field-proven protocols for key transformations including amide bond formation and N-acylation. These methodologies are foundational for creating diverse libraries of compounds with potential therapeutic activities, such as anticancer and antioxidant agents.[1]

Introduction: The Strategic Value of the 5-(3-Aminophenyl)nicotinic Acid Scaffold

In modern medicinal chemistry, the development of novel molecular entities often relies on "building block" molecules that offer multiple points for diversification. 5-(3-Aminophenyl)nicotinic acid is an exemplary scaffold, merging two key pharmacophores: the nicotinic acid core and an aniline moiety.

  • Nicotinic Acid (Vitamin B3) Core: This pyridine-3-carboxylic acid structure is a well-established motif in biologically active compounds, known for its roles in treating hyperlipidemia and its presence in various natural products and pharmaceuticals.[2][3][4] Its carboxylic acid group serves as a classical handle for forming stable amide bonds, a cornerstone of peptide and small molecule synthesis.[5][6]

  • 3-Aminophenyl Substituent: The aniline group provides a second, chemically distinct reactive site. Its nucleophilic character allows for a wide range of transformations, most notably acylation, sulfonylation, and participation in cross-coupling reactions, enabling the exploration of a vast chemical space.

The strategic orthogonality of the carboxylic acid and the amino group allows for selective, stepwise modifications, making this molecule an ideal starting point for generating libraries of complex derivatives. Research has shown that novel derivatives of nicotinic acid and nicotinamide possess significant cytotoxic and antitumor properties, highlighting the therapeutic potential of compounds derived from this core structure.[1][7]

G cluster_scaffold 5-(3-Aminophenyl)nicotinic Acid cluster_vectors Orthogonal Synthetic Vectors cluster_reactions Primary Transformations cluster_products Resulting Compound Classes Scaffold Key Scaffold Bifunctional Starting Material Vector1 Vector 1: Carboxylic Acid (-COOH) (Position 3 of Pyridine) Scaffold->Vector1 Site for Electrophilic Activation Vector2 Vector 2: Amino Group (-NH2) (Position 3 of Phenyl) Scaffold->Vector2 Site for Nucleophilic Attack Amidation Amide Bond Formation (Peptide Coupling) Vector1->Amidation Heterocyclization Heterocycle Formation Vector1->Heterocyclization Acylation N-Acylation / Sulfonylation Vector2->Acylation Vector2->Heterocyclization Amide_Library Novel Amide Derivatives Amidation->Amide_Library Acyl_Library Diverse N-Aryl Amides Acylation->Acyl_Library Heterocycles Complex Heterocycles Heterocyclization->Heterocycles

Caption: Synthetic utility map of 5-(3-Aminophenyl)nicotinic acid.

Application I: Synthesis of Novel Amides via Carboxylic Acid Activation

The formation of an amide bond is one of the most robust and frequently utilized reactions in drug development. The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction.[5] Therefore, the carboxylic acid must first be converted to a more electrophilic, "activated" species. This section provides a detailed protocol for this key transformation using a carbodiimide coupling agent.

Causality and Experimental Rationale

The choice of coupling reagents is critical for ensuring high yield and purity while minimizing side reactions, particularly racemization if chiral amines are used.

  • Activation Agent (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the primary or secondary amine.

  • Additive (HOBt): The O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct. To prevent this and improve reaction efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is used. HOBt intercepts the intermediate to form an active ester, which is more stable than the O-acylisourea but still highly reactive towards the amine. This two-step activation process is a cornerstone of modern peptide synthesis.[6]

  • Base (DIPEA): A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is required to neutralize the hydrochloride salt of EDC and any acid formed during the reaction, driving the equilibrium towards product formation.[5]

  • Solvent (DMF): Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively dissolves the starting materials, reagents, and intermediates.[8]

G start Start: 5-(3-Aminophenyl)nicotinic acid + Amine (R-NH2) step1 Step 1: Acid Activation Add EDC and HOBt in DMF at 0°C. Formation of active ester intermediate. start->step1 step2 Step 2: Amine Addition Add amine (R-NH2) and DIPEA. Stir at room temperature for 8-16h. step1->step2 step3 Step 3: Reaction Quench Quench with water. step2->step3 step4 Step 4: Extraction Extract with an organic solvent (e.g., Ethyl Acetate or DCM). step3->step4 step5 Step 5: Purification Purify crude product via column chromatography or recrystallization. step4->step5 end_node Final Product: Novel Amide Derivative step5->end_node

Caption: General workflow for EDC/HOBt mediated amide coupling.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes the synthesis of a novel amide derivative by coupling 5-(3-Aminophenyl)nicotinic acid with a generic primary amine (R-NH₂).

Materials:

  • 5-(3-Aminophenyl)nicotinic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-(3-Aminophenyl)nicotinic acid (1.0 eq) in anhydrous DMF.

  • Activation: Cool the solution to 0°C using an ice bath. Add HOBt (1.2 eq) and EDC (1.2 eq) to the stirred solution. Maintain the temperature at 0°C and stir for 30 minutes to allow for the formation of the active ester.

  • Coupling: To the activated mixture, add the desired amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash removes unreacted acid and HOBt.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield the final amide product.

Self-Validation & Characterization:

  • TLC/LC-MS: Confirm the consumption of starting material and the formation of a new, less polar product spot.

  • ¹H NMR: Expect to see characteristic peaks for both the nicotinic acid scaffold and the newly introduced amine fragment, along with a new amide N-H proton signal (typically a broad singlet between δ 7.5-9.0 ppm).

  • ¹³C NMR: The appearance of a new carbonyl signal for the amide (typically δ 165-175 ppm) and the disappearance of the carboxylic acid carbonyl (δ >170 ppm).

  • FT-IR: Look for a strong C=O stretch for the amide around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass of the synthesized compound.

Parameter Condition A (Standard) Condition B (Alternative) Rationale for Choice
Coupling Agent EDC / HOBtHATUHATU is a more powerful activating agent, often used for sterically hindered amines or difficult couplings, leading to faster reaction times (30-60 min).[5]
Base DIPEATriethylamine (TEA)DIPEA is preferred for its steric bulk, which makes it non-nucleophilic, preventing it from competing with the desired amine.
Solvent DMFDichloromethane (DCM)DMF is better at solubilizing all components, but DCM can be easier to remove during workup.
Temperature 0°C to RTRoom TemperatureStarting the reaction at 0°C helps control the initial exotherm and minimizes potential side reactions.

Application II: Derivatization of the Aminophenyl Moiety

The amino group on the phenyl ring offers a second handle for building molecular complexity. A common and straightforward modification is N-acylation to form another amide linkage, a transformation exemplified by the synthesis of 5-[3-(propionylamino)phenyl]nicotinic acid.[9] This approach allows for the introduction of new functional groups that can modulate properties like solubility, lipophilicity, and biological target engagement.

Protocol 2: N-Acylation using an Acyl Chloride

This protocol details the reaction of the amino group with an acyl chloride in the presence of a base. This is often referred to as a Schotten-Baumann reaction.[5]

Materials:

  • 5-(3-Aminophenyl)nicotinic acid (1.0 eq)

  • Acyl chloride (e.g., Propionyl chloride) (1.1 eq)

  • Pyridine or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Preparation: Suspend 5-(3-Aminophenyl)nicotinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add the base (Pyridine or TEA, 2.0 eq) to the suspension.

  • Acylation: Cool the mixture to 0°C. Slowly add the acyl chloride (1.1 eq) dropwise. The reaction is often exothermic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Quench the reaction by adding water. If a precipitate (the product) forms, it can be collected by filtration. Otherwise, proceed to liquid-liquid extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess base), water, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Expected Outcome: The product, an N-acylated derivative, will have altered solubility compared to the starting material. Characterization should confirm the addition of the acyl group while the carboxylic acid remains intact. This selective reactivity demonstrates the utility of the scaffold's orthogonal functional groups.

Future Directions: Heterocycle Synthesis and Cross-Coupling Strategies

The true power of the 5-(3-Aminophenyl)nicotinic acid scaffold lies in its potential for more advanced synthetic applications.

  • Heterocycle Synthesis: The presence of both an amine and a carboxylic acid (or its derivatives) allows for intramolecular cyclization reactions to form novel fused heterocyclic systems, which are a cornerstone of many therapeutic agents.[10][11][12] For example, after converting the carboxylic acid to an amide, subsequent reactions involving the aniline nitrogen could lead to the formation of benzimidazole or other heterocyclic cores.[12]

  • Palladium-Catalyzed Cross-Coupling: While the parent molecule is not primed for cross-coupling, a halogenated precursor (e.g., 5-(3-Amino-4-bromophenyl)nicotinic acid) would be an excellent substrate for Suzuki-Miyaura reactions.[13] This would enable the direct formation of C-C bonds, linking the core scaffold to other aryl or heteroaryl fragments to rapidly build complex biaryl structures.[14] An efficient protocol for such a reaction would typically involve a palladium catalyst, a phosphine ligand, and a base in an aqueous solvent mixture.[14][15]

G Start Start Reaction Reaction Start->Reaction Workup Workup Reaction->Workup Reagents Reagents Reagents->Reaction Product Product Workup->Product

Caption: Conceptual workflow for Suzuki-Miyaura cross-coupling.

Conclusion

5-(3-Aminophenyl)nicotinic acid represents a strategically valuable and versatile starting material for synthetic chemistry. The orthogonal reactivity of its carboxylic acid and amino functional groups provides a robust platform for generating diverse libraries of novel compounds. The protocols detailed herein for amide bond formation and N-acylation are fundamental, reliable methods for exploring the chemical space around this scaffold. Its potential for use in more complex transformations, including heterocycle synthesis and palladium-catalyzed cross-coupling, further solidifies its role as a powerful building block for researchers in drug discovery and materials science.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. (Source: Wiley Online Library, URL: [Link])

  • Amide Synthesis. (Source: Fisher Scientific, URL: [Link])

  • Novel synthesis of nicotinamide derivatives of cytotoxic properties. (Source: PubMed, URL: [Link])

  • An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. (Source: Royal Society of Chemistry, URL: [Link])

  • New nicotinic acid-based 3,5-diphenylpyrazoles: design, synthesis and antihyperlipidemic activity with potential NPC1L1 inhibitory activity. (Source: PubMed, URL: [Link])

  • Synthesis of heterocyclic compounds via Michael and Hantzsch reactions. (Source: ResearchGate, URL: [Link])

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (Source: NIH, URL: [Link])

  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. (Source: NIH, URL: [Link])

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. (Source: NIH, URL: [Link])

  • Synthesis of heterocyclic compounds.
  • A Study Of Synthesis Of Bioactive Heterocycles. (Source: IJNRD, URL: [Link])

  • Synthesis of some Heterocyclic Compounds Derived from(5,6 diphenyl-1,2,4-triazine-3-thiol). (Source: Al-Mustansiriya University, URL: [Link])

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (Source: Frontiers, URL: [Link])

  • Aminative Suzuki–Miyaura coupling. (Source: Science, URL: [Link])

  • Preparation of nicotinic acid amide.
  • The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. (Source: NIH, URL: [Link])

  • Nicotinic acid. (Source: Wikipedia, URL: [Link])

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (Source: MDPI, URL: [Link])

  • Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. (Source: ResearchGate, URL: [Link])

  • Chemical Properties of Niacin (CAS 59-67-6). (Source: Cheméo, URL: [Link])

  • A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. (Source: Semantic Scholar, URL: [Link])

  • Resonant acoustic mixing enables solvent-less amide coupling in solid-phase peptide synthesis. (Source: KAUST Repository, URL: [Link])

  • Nicotinic Acid. (Source: PubChem, URL: [Link])

  • Aminative Suzuki-Miyaura coupling. (Source: ResearchGate, URL: [Link])

  • Showing Compound Nicotinic acid (FDB001014). (Source: FooDB, URL: [Link])

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (Source: MDPI, URL: [Link])

  • 5-[3-(Propionylamino)phenyl]nicotinic acid. (Source: PubChem, URL: [Link])

Sources

Troubleshooting & Optimization

"improving the yield of 5-(3-Aminophenyl)nicotinic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Subject: [TICKET #5-APNA-SYN] Optimization of 5-(3-Aminophenyl)nicotinic acid Synthesis Assigned To: Senior Application Scientist Status: Open Priority: High[1]

Introduction: The "Hidden" Complexity

You are likely encountering low yields not because the chemistry is "hard," but because this specific molecule—5-(3-aminophenyl)nicotinic acid —is a "Zwitterionic Trap."[1]

Most researchers fail at two specific bottlenecks:

  • Catalyst Poisoning: The free amine (aniline) and pyridine nitrogen competitively bind to Palladium, shutting down the catalytic cycle.

  • Isoelectric Solubility: The product is amphoteric.[1] It dissolves in acid (protonated amines) and base (deprotonated carboxylic acid).[2] If you use a standard aqueous workup, your product is likely washing away in the aqueous layer.

This guide moves beyond standard textbook Suzuki conditions to a Process Chemistry approach designed for difficult heterocyclic biaryls.

Module 1: Reaction Design (The "Why")

To fix the yield, we must engineer the reaction to bypass the catalyst poisoning and solubility issues.

The "Ester Bypass" Strategy

Do not couple the free acid (5-bromonicotinic acid) directly.[1] The carboxylic acid interferes with the transmetallation step and complicates purification.

  • Recommendation: Use Methyl 5-bromonicotinate .[1]

  • Why: It improves solubility in organic solvents and prevents carboxylate-palladium interference.[1] Hydrolysis is trivial in the final step.

Ligand Selection (The Engine)

Standard Pd(PPh3)4 is often insufficient for electron-deficient pyridines coupled with anilines.[1]

  • Recommendation: Pd(dppf)Cl2·DCM or Pd2(dba)3 + XPhos .[1]

  • Why:

    • dppf is a bidentate ligand with a large bite angle, accelerating reductive elimination.[1]

    • XPhos is bulky and electron-rich, preventing the free amine (aniline) from poisoning the Pd center.

Boronic Acid Stability

3-Aminophenylboronic acid is unstable and prone to protodeboronation (losing the boron group).[1]

  • Recommendation: Use 3-Aminophenylboronic acid pinacol ester or the Hemisulfate salt (with extra base).[1]

Module 2: The Optimized Protocol

This protocol assumes the "Ester Bypass" route.

Reagents:

  • Methyl 5-bromonicotinate (1.0 equiv)[1]

  • 3-Aminophenylboronic acid pinacol ester (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][3]·DCM (3-5 mol%)[1]

  • Base: K3PO4 (3.0 equiv) — Superior to carbonates for heteroaryls.[1]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) — Degassed is non-negotiable.[1]

Step-by-Step Workflow:

  • Degassing (Critical): Sparge the Dioxane/Water mixture with Argon/Nitrogen for 20 minutes before adding catalyst. Oxygen kills active Pd(0).

  • Charging: Add halide, boronate, and base to the reaction vessel. Add the catalyst last under a counter-flow of inert gas.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (TLC is unreliable for zwitterions).

  • Hydrolysis (In-situ): Once coupling is complete, add LiOH (5 equiv) dissolved in water directly to the reaction mixture.[1] Stir at 50°C until the ester is consumed (check LCMS for mass shift -14).

Module 3: Visualization of the Workflow

The following diagram illustrates the logical flow and decision points for the synthesis and purification.

G cluster_purification Purification Logic (Zwitterion) Start Start: Methyl 5-bromonicotinate Coupling Suzuki Coupling (Pd(dppf)Cl2, K3PO4) 90°C, Dioxane/H2O Start->Coupling Check LCMS Check: Coupling Complete? Coupling->Check Check->Coupling No (Add Catalyst) Hydrolysis In-situ Hydrolysis Add LiOH, 50°C Check->Hydrolysis Yes Workup Workup Strategy (The Danger Zone) Hydrolysis->Workup Acidify Acidify to pH ~4.5 (Isoelectric Point) Workup->Acidify Precipitate Precipitate Forms? Acidify->Precipitate Filter Filter & Wash (Cold Water/Ether) Precipitate->Filter Yes (Ideal) Column Rescue: SCX Column (Cation Exchange) Precipitate->Column No (Soluble)

Caption: Logical workflow from ester starting material to zwitterionic isolation. Note the critical pH adjustment step.

Module 4: The "Black Box" – Purification & Isolation

This is where 80% of yields are lost.[1] The product is 5-(3-aminophenyl)nicotinic acid .[1]

  • High pH (>9): Soluble (Carboxylate anion).

  • Low pH (<2): Soluble (Pyridinium/Anilinium cations).

  • Target pH: Isoelectric Point (pI) ≈ 4.0 – 5.0 .

The "pH Swing" Protocol:

  • Remove Organics: Rotovap off the Dioxane. You are left with the aqueous alkaline solution (containing product as carboxylate salt).

  • Wash: Wash this aqueous phase with DCM or Ethyl Acetate to remove non-polar impurities (uncoupled boronate, catalyst ligands). Discard organic layer.

  • Precipitation (The Art):

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl dropwise while monitoring with a pH meter.

    • Target pH 4.5.

    • A precipitate should form.[1][4] Stir for 30 mins.

  • Filtration: Filter the solid. Wash with cold water (minimal) and then Diethyl Ether (removes water/impurities).

If no precipitate forms (Product is too soluble):

  • Do not extract with EtOAc (it won't go in).[1]

  • Solution: Use a SCX (Strong Cation Exchange) cartridge.[1]

    • Load aqueous mixture (acidic pH).[1] Product binds to resin.[1][5]

    • Wash with MeOH.[1]

    • Elute with 2M NH3 in MeOH . The ammonia releases the product.

Module 5: Troubleshooting (FAQ)

SymptomProbable CauseCorrective Action
Black Precipitate (Pd Black) Catalyst decomposition due to oxygen or overheating.1.[1] Degas solvents vigorously.2.[1] Switch to Pd(dppf)Cl2 (more thermally stable).3. Lower temp to 80°C.
Low Conversion (<50%) Catalyst poisoning by free amine.1.[1] Increase catalyst to 5 mol%.2. Switch to XPhos Pd G3 precatalyst (highly active).[1]
Product in Aqueous Waste pH was not at the Isoelectric Point (pI).1. Check pH of aqueous layer.2. If pH < 3 or > 7, adjust to pH 4.5 .3. Use n-Butanol for extraction if precipitation fails.[1]
Dark/Tar Product Oxidation of the aniline amine.1.[1] Perform reaction under strict inert atmosphere.2. Add sodium ascorbate (antioxidant) during workup.[1]
Protodeboronation Base too strong or temp too high.[1]1. Switch from K3PO4 to K2CO3 or NaHCO3 .2. Use anhydrous conditions (DMF) if water is the culprit.

References

  • BenchChem. (2025).[1][6] Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid. Retrieved from 6

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling.[1] Science, 383(6686). Retrieved from 7

  • Tokyo Chemical Industry (TCI). Suzuki-Miyaura Cross Coupling Reaction Technical Guide. Retrieved from 5

  • ChemPros Community. (2023).[1] Help needed with unreproducible Suzuki coupling. Retrieved from 3[3]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids and Calculation. Retrieved from 8

Sources

"stability and degradation of 5-(3-Aminophenyl)nicotinic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide

Executive Summary: Molecule Profile
  • Compound Name: 5-(3-Aminophenyl)nicotinic acid[1][2]

  • Chemical Class: Biaryl Amino-Acid / Pyridine Derivative[1][2]

  • Key Characteristics: Amphoteric (Zwitterionic), oxidatively labile amine, thermally stable core.[3][4]

  • Primary Application: Critical intermediate for kinase inhibitors (e.g., PI3K, PIM, FLT3 targets) and fragment-based drug discovery.[3][4]

Scientist's Note: This compound presents a classic "solubility paradox" due to its zwitterionic nature.[3][4] Users often report it as "insoluble" because they attempt dissolution at neutral pH.[3][4] Furthermore, the 3-aminophenyl moiety is a "soft" oxidation target, leading to discoloration (browning) if stored improperly.[3][4] This guide addresses these specific physicochemical challenges.

Storage & Stability Troubleshooting (FAQ)

Q: My white powder has turned beige/brown. Is it still usable? A: This is the most common issue. The discoloration is due to the surface oxidation of the aniline (aminophenyl) moiety, forming trace azo-dimers or quinoid-like species.

  • Diagnosis: If the color change is superficial (light beige), the bulk purity is likely >98%.[3][4]

  • Action: Perform an LC-MS check. If the main peak is intact and oxidation impurities (M+16, M-2) are <1%, it is usable.[3][4]

  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Never store in solution for long periods.[1][2][3]

Q: What are the critical degradation pathways? A: The molecule has two primary vulnerabilities:

  • Oxidative Instability (Amine): The primary amine on the phenyl ring is susceptible to radical oxidation, leading to N-oxides, hydroxylamines, and eventual polymerization (color change).[3][4]

  • Photolytic Degradation: Aromatic amines are photosensitive.[3][4] Exposure to UV/ambient light accelerates the oxidation process.[3][4]

  • Decarboxylation (Thermal): Only occurs under extreme heat (>200°C) or strong acidic forcing conditions, leading to 3-(3-aminophenyl)pyridine.[1][3][4]

Q: Can I store this compound in DMSO? A: Short-term (days) at -80°C is acceptable. Long-term storage in DMSO is not recommended because DMSO can act as a mild oxidant (Swern-like conditions) toward primary amines over time, especially if the DMSO absorbs water or is not deoxygenated.[1][4]

Solubility & Dissolution Guide

The "pH Swing" Protocol Why it fails: At neutral pH (~4.5–6.0), the compound exists as a Zwitterion (Pyridine-H⁺ / Carboxylate⁻), resulting in net neutral charge and minimum solubility (Isoelectric Point precipitation).[3][4]

Correct Dissolution Strategy: To dissolve 5-(3-Aminophenyl)nicotinic acid efficiently, you must drive the equilibrium to a fully charged state (Cationic or Anionic).[1]

Target Conc.[3][4][5]Solvent SystemProtocol (Step-by-Step)
< 10 mM Acidic Aqueous 1. Suspend powder in water.2.[3][4] Add 1.0 eq of 1M HCl (Protonates amine & pyridine).3.[3][4] Vortex. Solution becomes clear (Cationic form).
< 10 mM Basic Aqueous 1. Suspend powder in water.2.[3][4] Add 1.1 eq of 1M NaOH (Deprotonates carboxylic acid).3.[3][4] Vortex. Solution becomes clear (Anionic form).
> 50 mM DMSO 1. Dissolve in pure DMSO.2. If "haze" persists, sonicate at 30°C for 5 mins.3. Note: Use fresh DMSO to avoid water contamination.[3][4]
Visualizing the Chemistry
Figure 1: Degradation & Speciation Pathways

This diagram illustrates the oxidative degradation of the amine and the pH-dependent speciation that dictates solubility.

StabilityPathways Target 5-(3-Aminophenyl) nicotinic acid (Intact) N_Oxide N-Oxide / Hydroxylamine (M+16) Target->N_Oxide Oxidation (Air/DMSO) Decarb 3-(3-Aminophenyl)pyridine (Decarboxylated) Target->Decarb Heat >200°C Zwitterion Zwitterion (Precipitate at pH 4-6) Target->Zwitterion Neutral pH Azo Azo-Dimer (Color: Brown/Orange) N_Oxide->Azo Coupling Cation Cationic Form (Soluble in Acid) Cation->Zwitterion pH 4-6 Anion Anionic Form (Soluble in Base) Zwitterion->Anion pH > 8

Caption: Oxidative pathways lead to colored impurities (Red), while pH manipulation shifts the molecule between soluble charged states and the insoluble zwitterion (Green/Grey).[4]

Analytical Troubleshooting (HPLC/LC-MS)

Q: I see a "Ghost Peak" at M+16 or M+32. What is it? A: This is the N-Oxide .[1][2]

  • Cause: Aged sample or use of peroxide-containing solvents (e.g., old THF or ether used during workup).[3][4]

  • Fix: If synthesis is in-house, add a mild reducing agent (e.g., Sodium Thiosulfate wash) during workup.[3][4]

Q: My retention time is shifting between runs. A: This is due to pH sensitivity of the pyridine ring.[3]

  • Explanation: The pyridine nitrogen (pKa ~2.[3]8) and aniline nitrogen (pKa ~4) are sensitive to mobile phase pH.[3] If your TFA/Formic acid concentration varies slightly, the ionization state changes, shifting retention.[3][4]

  • Protocol: Use a buffered mobile phase (e.g., Ammonium Formate pH 3.[3][4]0) rather than just "0.1% Formic Acid" to lock the retention time.

Q: What impurities should I expect from the synthesis? A: Since this is likely made via Suzuki Coupling :

  • M-Br Peak: Unreacted 5-bromonicotinic acid.[1][2]

  • M-Boron Peak: Unreacted 3-aminophenylboronic acid.[1][2]

  • Pd Contamination: Trace Palladium (black specs) if not scavenged properly.[3][4]

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Encountered Color Sample Discoloration (Brown/Beige) Start->Color Solubility Insoluble / Precipitate Start->Solubility Purity Extra HPLC Peaks Start->Purity CheckLCMS Run LC-MS Check for M+16 / M+14 Color->CheckLCMS CheckpH Check pH Is it near pI (4-6)? Solubility->CheckpH CheckMethod Check Mobile Phase Is it Buffered? Purity->CheckMethod Oxidation Oxidation Confirmed Purify or Discard CheckLCMS->Oxidation M+16 Found AdjustpH Adjust pH < 2 or > 9 Use HCl or NaOH CheckpH->AdjustpH Yes CheckMethod->CheckLCMS Fixed RT, New Peak Buffer Use Ammonium Formate Stabilize RT CheckMethod->Buffer Drifting RT

Caption: Systematic workflow for diagnosing stability, solubility, and analytical anomalies.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic acid. Retrieved from [Link].[3][4] (Provides baseline pKa and stability data for the nicotinic acid core).

  • Burger, M. T., et al. (2015). Identification of PIM447, a Potent and Selective PIM 1, 2, and 3 Kinase Inhibitor.[3][4][6] Journal of Medicinal Chemistry, 58(21), 8373-8386.[3][4][6] Retrieved from [Link].[3][4] (Contextualizes the use of aminophenyl-nicotinic acid intermediates in kinase inhibitor synthesis).

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling.[3][4] Science, 383(6686), 1019-1024.[3][4] Retrieved from [Link].[3][4] (Mechanistic insight into synthesis and potential impurities of biaryl amine systems).

Sources

Technical Support Center: Solvent Effects on Nicotinic Acid Ester Synthesis

[1]

Executive Summary: The Zwitterion Challenge

The synthesis of nicotinic acid (NA) esters—crucial intermediates for prodrugs, lipid-lowering agents, and NAD+ precursors—is deceptively simple. The core challenge lies in the zwitterionic nature of nicotinic acid. In the solid state and neutral aqueous solutions, NA exists primarily as a zwitterion (pyridinium carboxylate), creating a high crystal lattice energy that resists dissolution in common organic solvents.[1]

Successful esterification requires disrupting this zwitterionic network. Solvent selection is not just about dissolving the reactant; it dictates the position of the equilibrium , the reaction kinetics , and the ease of work-up . This guide bridges the gap between theoretical solvent parameters and practical benchtop troubleshooting.

Troubleshooting Guide (Q&A)

Category 1: Reaction Kinetics & Solubility[1][2]

Q1: I am using standard Fischer esterification conditions (Reflux in MeOH/H2SO4), but the reaction is incredibly slow. Why? A: While methanol (MeOH) is a reactant, it is a relatively poor solvent for the zwitterionic form of nicotinic acid compared to dipolar aprotic solvents.

  • The Cause: The reaction is heterogeneous at the start. The rate-limiting step is often the dissolution and protonation of the zwitterion.

  • The Fix:

    • Increase Acid Concentration: Ensure you are using at least 1.1–1.5 equivalents of H2SO4 or p-TsOH. The acid acts first to protonate the carboxylate (disrupting the zwitterion) and then as a catalyst.

    • Cosolvent Strategy: If using higher alcohols (e.g., butanol), add a minimal amount of DMSO or DMF (10-20% v/v) to solubilize the NA. Note that this complicates work-up (see Q4).

    • Temperature: Ensure vigorous reflux. The solubility of NA in alcohols increases significantly with temperature.

Q2: My starting material (Nicotinic Acid) forms a "gum" or sticky solid at the bottom of the flask and won't stir. How do I fix this? A: This "gumming" is often due to the formation of the nicotinate mineral salt (e.g., nicotinate sulfate) which is insoluble in the organic medium.

  • The Fix:

    • Mechanical: Switch from a magnetic stir bar to an overhead mechanical stirrer .

    • Sonication: Sonicate the reaction mixture before heating to break up aggregates.

    • Phase Transfer: For non-polar alcohols (e.g., octanol), consider adding a phase transfer catalyst (e.g., TBAB) or using an Ionic Liquid (e.g., [PSna][HSO4]) as a dual solvent/catalyst system to improve homogeneity.

Category 2: Yield & Equilibrium

Q3: I see good conversion by TLC, but my isolated yield is <50%. Where is my product? A: The product is likely lost during the aqueous work-up due to the pH-dependent solubility of the pyridine ring.

  • The Mechanism: Nicotinic esters are basic (pyridine nitrogen). If you wash with strong acid, the ester protonates and stays in the aqueous layer. If you wash with strong base (pH > 10), you risk hydrolyzing the ester back to the acid.

  • The Protocol:

    • Evaporate the reaction solvent (alcohol) before adding water.

    • Neutralize carefully with saturated NaHCO3 to pH 8.0–8.5 .

    • Extract immediately with DCM or Chloroform (nicotinic esters prefer chlorinated solvents over ether/EtOAc).

    • Salting Out: Add NaCl to the aqueous layer to push the organic ester into the organic phase.

Q4: Can I use a Dean-Stark trap to improve yield? A: Yes, but only for hydrophobic alcohols (butanol, pentanol, etc.) and non-polar solvents (Toluene/Xylene).

  • Constraint: Methanol and Ethanol are miscible with water, so a Dean-Stark trap will not work directly.[1]

  • Alternative for MeOH/EtOH: Use Molecular Sieves (3Å) in a Soxhlet extractor or directly in the flask (if using a mechanical stirrer) to sequester water and drive the equilibrium.

Technical Deep Dive: Solvent Parameters

The solubility of nicotinic acid largely follows the polarity and proton-accepting ability of the solvent.[2][3] The zwitterion requires high dielectric constants or strong H-bond donors/acceptors to dissolve.

Table 1: Solubility & Solvent Suitability for NA Esterification
SolventSolubility of NADielectric Const.[2][4] (

)
Role in SynthesisKey Challenge
DMSO High (Best)46.7Co-solvent / MediumHigh BP (189°C); difficult to remove.
Methanol Moderate32.7Reactant + SolventSlow dissolution; requires reflux.
Ethanol Low-Moderate24.5Reactant + SolventSlower kinetics than MeOH; requires acid excess.
Acetone Very Low20.7Not RecommendedPoor solubility; side reactions (aldol).
Toluene Negligible2.38Entrainer (Dean-Stark)Requires phase transfer or high temp.
Ionic Liquids Variable (High)N/AGreen Solvent/CatalystHigh viscosity; cost; recycling required.

Data Source: Solubility trends derived from Silveira et al. (2022) and Gonçalves et al. (2011).

Visualized Workflows

Diagram 1: Mechanistic Pathway & Solvent Influence

This diagram illustrates how the solvent environment dictates the transition from the stable zwitterion to the reactive protonated species.

NA_MechanismZwitterionZwitterion (Solid)(PyH+ - COO-)SolubilizedSolubilized Zwitterion(Polar Solvent Stabilized)Zwitterion->SolubilizedHigh Dielectric Solvent(DMSO, MeOH)ProtonatedCationic Intermediate(PyH+ - COOH)Solubilized->ProtonatedStrong Acid (H2SO4)Disrupts LatticeActivatedActivated Carbonyl(PyH+ - C(OH)2+)Protonated->ActivatedH+ CatalystTetrahedralTetrahedral IntermediateActivated->TetrahedralAlcohol (ROH)Nucleophilic AttackEsterNicotinic Ester(Product)Tetrahedral->Ester- H2O(Water Removal Critical)Ester->ProtonatedHydrolysis(If water accumulates)

Caption: The reaction requires disrupting the stable zwitterion (Red) via solvation and acidification (Green). Water accumulation reverses the process (Dotted Red).

Diagram 2: Solvent Selection Decision Tree

Solvent_SelectionStartSelect Esterification MethodScaleReaction Scale?Start->ScaleSmallSmall Scale (<5g)Scale->SmallLargeLarge Scale (>100g)Scale->LargeMethod1Acid Chloride Method(SOCl2)Small->Method1AlcoholTypeAlcohol BP?Large->AlcoholTypeSolvent1Solvent: DCM or Pure Alcohol(Homogeneous)Method1->Solvent1LowBPLow BP (MeOH, EtOH)AlcoholType->LowBPHighBPHigh BP (BuOH, Octanol)AlcoholType->HighBPFischerFischer Esterification(Reflux)LowBP->FischerAzeotropeAzeotropic Distillation(Dean-Stark)HighBP->AzeotropeAdditivesAdd 10% DMSO ifsolubility is poorFischer->AdditivesEntrainerSolvent: Toluene/Xylene(Water Removal)Azeotrope->Entrainer

Caption: Decision logic for selecting the optimal solvent system based on scale and alcohol boiling point.

Validated Experimental Protocols

Protocol A: Optimized Fischer Esterification (General Purpose)

Best for: Methyl/Ethyl esters where the alcohol is cheap and can be used as solvent.

  • Setup: 250 mL Round Bottom Flask (RBF) with a reflux condenser and drying tube (CaCl2).

  • Dissolution: Charge Nicotinic Acid (10.0 g, 81 mmol) and Methanol (100 mL, anhydrous).

  • Acidification: Slowly add conc. H2SO4 (13 mL, ~3 eq) dropwise with stirring. Caution: Exothermic.

    • Note: The solution may initially be cloudy.

  • Reaction: Heat to vigorous reflux (65°C) for 8–12 hours.

    • Checkpoint: Solution should become clear as the zwitterion reacts.

  • Work-up (Critical):

    • Cool to room temperature.

    • Remove Solvent: Concentrate in vacuo to ~20 mL volume (remove bulk MeOH).

    • Neutralization: Pour residue onto 100g crushed ice. Slowly add saturated NaHCO3 until pH ~8.

    • Extraction: Extract with DCM (3 x 50 mL). Do not use Ether.

    • Drying: Dry organic layer over MgSO4, filter, and concentrate.[1]

Protocol B: Acid Chloride Method (High Yield / Difficult Alcohols)

Best for: Complex alcohols or when high yield is critical.

  • Activation: Suspend Nicotinic Acid (5.0 g) in dry DCM (30 mL) or Toluene.

  • Reagent: Add Thionyl Chloride (SOCl2) (1.5 eq) and a catalytic drop of DMF .

  • Reflux: Heat to reflux for 2 hours until gas evolution (SO2/HCl) ceases and the solid dissolves (formation of Nicotinoyl Chloride).

  • Esterification: Evaporate excess SOCl2 (or use directly if in Toluene). Add the target Alcohol (1.1 eq) and a base (Triethylamine or Pyridine, 1.2 eq) to scavenge HCl.

  • Isolation: Wash with water, dry, and concentrate.[1]

References

  • Silveira, M., et al. (2022). Solubility and Thermodynamic Parameters of Nicotinic Acid in Different Solvents.[2] SSRN.[2] Available at: [Link]

  • Gonçalves, F., et al. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[1][3] Journal of Chemical Thermodynamics. (Cited via ResearchGate snippet).

  • Master Organic Chemistry. Fischer Esterification Mechanism and Optimization. Available at: [Link]

  • Kumari, A., et al. (2023). Separation of iso-Nicotinic Acid from Aqueous Solution using Ionic Liquids. ResearchGate. Available at: [Link]

Validation & Comparative

"characterization of 5-(3-Aminophenyl)nicotinic acid by NMR and MS"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Characterization Guide: 5-(3-Aminophenyl)nicotinic Acid

CAS Number: 1261995-87-2 Formula: C₁₂H₁₀N₂O₂ Molecular Weight: 214.22 g/mol

Executive Summary & Strategic Context

In drug discovery, 5-(3-Aminophenyl)nicotinic acid serves as a privileged biaryl scaffold, particularly in the synthesis of kinase inhibitors and protein-protein interaction modulators. Its amphoteric nature (pyridine nitrogen, carboxylic acid, and aniline amine) presents unique solubility and ionization challenges during characterization.

This guide objectively compares two analytical strategies: Routine Quality Control (Tier 1) versus Structural Certification (Tier 2) . While Tier 1 is sufficient for reaction monitoring, it fails to unequivocally distinguish the 5-substituted product from common Suzuki coupling regioisomers (e.g., 6-substituted analogs) or homocoupling impurities. This guide establishes the Tier 2 protocol as the mandatory standard for IND-enabling characterization.

Comparative Analysis: Analytical Strategies

The following table contrasts the "Standard" approach often used in early discovery with the "Advanced" approach required for rigorous structural validation.

FeatureTier 1: Routine QC (Standard) Tier 2: Structural Certification (Advanced)
Methodology 1D ¹H NMR + Low-Res LC-MS1D/2D NMR (HSQC, HMBC) + HRMS (Q-TOF)
Regio-Specificity Low . Cannot easily distinguish 5-aryl vs. 6-aryl isomers without authentic standards.High . HMBC correlations definitively map the biaryl bond connectivity.
Purity Assessment Medium . Co-eluting isomers may be missed in UV/MS.High . qNMR and high-res mass defect analysis reveal isobaric impurities.
Throughput High (10-15 mins/sample)Low (1-4 hours/sample)
Verdict Suitable for reaction monitoring.Mandatory for final compound release.
Analytical Decision Workflow

The following diagram illustrates the logical flow for certifying the compound's identity, emphasizing the "Go/No-Go" decision points based on spectral data.

CharacterizationWorkflow Start Crude Product (Suzuki Coupling) LCMS Tier 1: LC-MS (ESI+) Check m/z 215.1 Start->LCMS Decision1 Mass Found? LCMS->Decision1 Purification Prep-HPLC (Acidic Buffer) Decision1->Purification Yes Fail Re-optimize Synthesis Decision1->Fail No NMR_1D 1H NMR (DMSO-d6) Check Integration Purification->NMR_1D Decision2 Regio-isomer Clear? NMR_1D->Decision2 NMR_2D Tier 2: 2D NMR (HMBC/NOESY) Decision2->NMR_2D Ambiguous Final Certified Reference Material Decision2->Final Definitive NMR_2D->Final

Figure 1: Step-wise analytical workflow for validating 5-(3-Aminophenyl)nicotinic acid, prioritizing structural certainty.

Detailed Experimental Protocols

A. NMR Characterization Protocol

Objective: To confirm the substitution pattern on the pyridine ring and the integrity of the aminophenyl group.

  • Solvent Selection: DMSO-d₆ is the only viable choice.

    • Reasoning: The compound is zwitterionic. CDCl₃ will not dissolve it. Methanol-d₄ (MeOD) exchanges the acidic and amino protons, erasing critical spectral information. DMSO-d₆ preserves the broad

      
       (~13 ppm) and 
      
      
      
      signals.
  • Concentration: 5–10 mg in 600 µL DMSO-d₆.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

PositionShift (δ ppm)MultiplicityIntegralAssignment Logic
COOH 13.0–13.5br s1HCarboxylic acid proton (often broad/invisible if wet).
Py-2 9.05d (J~2Hz)1HMost deshielded; adjacent to N and COOH.
Py-6 8.90d (J~2Hz)1HDeshielded by N; couples with Py-4.
Py-4 8.45t/d (J~2Hz)1HShielded relative to Py-2/6; establishes 3,5-sub pattern.
Ph-5' 7.15t (J~8Hz)1HMeta to both substituents; pseudo-triplet.
Ph-2' 6.90s (br)1HIsolated between amine and pyridine attachment.
Ph-6' 6.85d (J~8Hz)1HOrtho to pyridine; para to amine.
Ph-4' 6.65d (J~8Hz)1HOrtho to amine (shielded by resonance).
NH₂ 5.20–5.50br s2HAmine protons (exchangeable).

Critical Validation (Tier 2 Requirement): To rule out the 6-(3-aminophenyl) isomer, run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.

  • Look for: A correlation between the Py-4 proton and the ipso-carbon of the phenyl ring (C1').

  • Logic: In the 5-substituted isomer, Py-4 is 3 bonds away from C1'. In the 6-substituted isomer, the proton at position 4 is 4 bonds away (too far for standard HMBC) or the coupling environment changes drastically.

B. Mass Spectrometry (MS) Protocol

Objective: To determine exact mass and analyze fragmentation to confirm the biaryl core stability.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid TFA if high sensitivity is needed, as it suppresses ionization.

Fragmentation Pathway Analysis: Unlike simple esters, the biaryl bond is highly stable. Fragmentation is driven by the functional groups.

MS_Fragmentation M_H [M+H]⁺ m/z 215.08 Frag1 [M+H - H₂O]⁺ m/z 197.07 M_H->Frag1 - H₂O (Acid loss) Frag2 [M+H - COOH]⁺ m/z 170.08 M_H->Frag2 - CO₂H (Decarboxylation) Frag3 [M+H - NH₃]⁺ m/z 198.05 M_H->Frag3 - NH₃ (Minor)

Figure 2: Predicted ESI-MS fragmentation pathway. The base peak is typically the parent ion (215.08) or the water loss (197.07).

Synthesis & Impurity Profile (Context for Analysis)

Understanding the synthesis source is crucial for anticipating impurities. This compound is typically synthesized via Suzuki-Miyaura coupling :

  • Reactants: 5-Bromonicotinic acid + 3-Aminophenylboronic acid.

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.

  • Key Impurities to Watch:

    • Homocoupling (Biaryl): 3,3'-Diaminobiphenyl (m/z 185).

    • Debromination: Nicotinic acid (m/z 124).

    • Regioisomers: If the starting material was impure (e.g., containing 6-bromonicotinic acid), the 6-isomer will form. This is why Tier 2 NMR is vital.

References

  • Compound Identification: 5-(3-Aminophenyl)nicotinic acid.[1] PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • NMR of Pyridines: Reich, H. J. (2023). Structure Determination Using NMR: Pyridines. University of Wisconsin-Madison. [Link]

  • MS Fragmentation Guidelines: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

Sources

Spectroscopic Profiling of Nicotinic Acid and Key Analogs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In drug development, distinguishing between Nicotinic Acid (NA, Niacin) and its amide derivative, Nicotinamide (NAM), is a critical quality control (QC) and metabolic tracking requirement. While both are Vitamin B3 vitamers and precursors to Nicotinamide Adenine Dinucleotide (NAD+), their pharmacological profiles differ significantly. NA is a potent lipid-modifying agent causing cutaneous flushing, whereas NAM is cytoprotective without the flushing side effect.

This guide provides a rigorous spectroscopic comparison of NA, NAM, and the structural isomer Isonicotinic Acid (INA). We move beyond basic characterization to explore the causality of spectral shifts driven by electronic environments and protonation states.

Decision Matrix: Selecting the Right Modality

MethodSelection Start Analytical Goal Quant Quantification in Aqueous Media Start->Quant ID Solid State ID (Polymorphs) Start->ID Struct Structural Elucidation Start->Struct UV UV-Vis (pH Dependent) Quant->UV Fast, Low Cost IR FTIR / Raman ID->IR Fingerprinting NMR 1H-NMR (D2O/DMSO) Struct->NMR Detailed Connectivity

Figure 1: Strategic decision tree for selecting spectroscopic methods based on analytical requirements.

Chemical & Structural Grounding

To interpret spectra accurately, one must understand the electronic environment. The core scaffold is the pyridine ring, an electron-deficient aromatic system.[1]

  • Nicotinic Acid (NA): 3-pyridinecarboxylic acid.[2][3] Amphoteric (Pyridine N is basic, pKa ~4.85; Carboxyl is acidic, pKa ~2.07). Exists as a zwitterion in crystalline form.

  • Nicotinamide (NAM): 3-pyridinecarboxamide.[4] The carboxyl OH is replaced by an amino group (-NH2). The amide group is neutral/weakly basic; the pyridine N remains basic (pKa ~3.35).

  • Isonicotinic Acid (INA): 4-pyridinecarboxylic acid. Isomer with para-substitution.

Key Spectroscopic Differentiator: The conversion of the carboxylic acid (-COOH) to an amide (-CONH2) dramatically alters the Hydrogen Bonding network (FTIR) and the magnetic shielding of adjacent protons (NMR).

Spectroscopic Methodologies & Comparative Data

A. UV-Visible Spectroscopy (Electronic Transitions)

Mechanism: Both molecules exhibit


 transitions typical of the pyridine ring (~260 nm). However, the auxochromic effect of the substituents and pH sensitivity differs.

Critical Insight: The absorption spectrum is heavily pH-dependent due to the protonation of the pyridine nitrogen.

  • Acidic pH: Protonation of ring N stabilizes the

    
     system, causing a bathochromic (red) shift.
    
  • Basic pH: Ionization of carboxylic acid in NA causes a hypsochromic (blue) shift compared to the neutral form.

Table 1: UV-Vis Absorption Maxima (


) 
CompoundSolvent (pH 7.0)

(nm)
Extinction Coeff. (

)
Spectral Notes
Nicotinic Acid Water261 - 263~3100 M⁻¹cm⁻¹Distinct shoulder at 268 nm (anionic form).
Nicotinamide Water261 - 262~2800 M⁻¹cm⁻¹Secondary band at ~210 nm (Amide n

).
Isonicotinic Acid Water263~3300 M⁻¹cm⁻¹Slightly more intense due to para-conjugation.
B. FTIR Spectroscopy (Vibrational Fingerprinting)

Mechanism: IR is the gold standard for distinguishing the functional group transformation (Acid


 Amide).
  • Nicotinic Acid: Characterized by the "fermi resonance" of the carboxylic acid O-H stretch and the C=O stretch. In solid state, it often exists as zwitterionic dimers.

  • Nicotinamide: Exhibits the characteristic "Amide I" and "Amide II" bands and a distinct doublet for the primary amine (-NH2) stretching.

Table 2: Diagnostic FTIR Bands (Solid State - KBr)

Vibrational ModeNicotinic Acid (cm⁻¹)Nicotinamide (cm⁻¹)Differentiating Feature
O-H / N-H Stretch 2500–3300 (Broad, O-H)3360, 3160 (Doublet, N-H)NAM shows sharp doublet (asymmetric/symmetric NH2 stretch). NA shows broad H-bonded OH.
C=O Stretch 1690–1710 (Carboxylic)1670–1690 (Amide I)Amide I is typically lower frequency due to resonance.
Ring C=N / C=C 1590, 15701615, 1590NAM often shows Amide II (N-H bend) overlap here.
C-O Stretch 1280–1300N/ADiagnostic for Acid.
C. 1H-NMR Spectroscopy (Structural Connectivity)

Mechanism: The chemical shift (


) is sensitive to the electron-withdrawing nature of the substituent at position 3. The -COOH group is more electron-withdrawing than -CONH2, generally deshielding ring protons more.

Table 3: 1H-NMR Chemical Shifts (400 MHz, D2O)

Proton PositionNicotinic Acid (

ppm)
Nicotinamide (

ppm)
Coupling Pattern (

Hz)
H2 (Ortho to N/Sub) 9.158.90Singlet (broad) or doublet (

Hz)
H6 (Ortho to N) 8.838.70Doublet of Doublets (

Hz)
H4 (Para to N) 8.308.20Doublet of Triplets (

Hz)
H5 (Meta to N) 7.607.55Doublet of Doublets (

Hz)
Exchangeable N/A (Exchanges with D2O)N/A (Exchanges)In DMSO-d6, NAM shows broad singlets at

7.6 & 8.2 (Amide NH2).

Experimental Protocols

Protocol A: Self-Validating UV-Vis pH Titration

Objective: Determine the pKa and isosbestic point of Nicotinic Acid.

  • Stock Preparation: Dissolve 12.3 mg Nicotinic Acid in 100 mL ultrapure water (1 mM).

  • Working Standards: Prepare three 10 mL aliquots.

    • Sample A (Acidic): Add 100

      
      L 1M HCl (pH ~2).
      
    • Sample B (Neutral): Unmodified (pH ~4-5).

    • Sample C (Basic): Add 100

      
      L 1M NaOH (pH ~10).
      
  • Acquisition:

    • Baseline correction: Run blank with corresponding solvent matrix.

    • Scan Range: 200–400 nm.[5] Scan Speed: Medium.

  • Validation Check: The spectra of the three samples should intersect at a specific wavelength (Isosbestic point ~276 nm). If they do not intersect at a single point, check for contamination or concentration errors.

Protocol B: 1H-NMR Differentiation in DMSO-d6

Objective: Observe non-exchangeable amide protons to confirm Nicotinamide identity.

  • Sample Prep: Weigh 5-10 mg of sample into a clean vial.

  • Solvation: Add 600

    
    L DMSO-d6. (Note: Use DMSO instead of D2O to prevent Deuterium exchange with Amide protons).
    
  • Acquisition:

    • Pulse Sequence: Standard zg30 or proton.

    • Scans: 16 (Sufficient for >5 mg).

    • Relaxation Delay (D1): 1.0 s.

  • Data Processing:

    • Reference the residual DMSO pentet to 2.50 ppm.

    • Validation Check: Look for two broad singlets between 7.5–8.5 ppm. Their presence confirms the Amide (-CONH2) group. Their absence indicates Nicotinic Acid (COOH proton is usually very broad/invisible or >11 ppm).

Biological Pathway Visualization

Understanding the interconversion of these analogs is vital for drug design targeting NAD+ salvage pathways.

NAD_Pathway NA Nicotinic Acid (Niacin) NAMN Nicotinic Acid Mononucleotide NA->NAMN NAPRT (Preiss-Handler) NAM Nicotinamide NAM->NA Nicotinamidase (Bacterial/Yeast) NMN Nicotinamide Mononucleotide NAM->NMN NAMPT (Salvage Pathway) NAD NAD+ NAMN->NAD Multi-step NAD->NAM Sirtuins/PARPs (Consumption) NMN->NAD NMNAT

Figure 2: Metabolic relationship between Niacin (NA) and Nicotinamide (NAM) in NAD+ synthesis.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 936, Nicotinamide. Retrieved from [Link]

  • AIST Spectral Database for Organic Compounds (SDBS). (2023). SDBS No. 1298 (Nicotinic Acid) & No. 1566 (Nicotinamide). National Institute of Advanced Industrial Science and Technology. Retrieved from [Link]

  • Chakraborty, A., et al. (2021). "FT-IR and FT-Raman vibrational spectra and molecular structure investigation of nicotinamide." Spectrochimica Acta Part A. Retrieved from [Link]

  • Reich, H. J. (2023). Proton NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(3-Aminophenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. Handling novel chemical entities requires a thorough understanding of their properties to ensure that their lifecycle, from synthesis to disposal, is managed responsibly. 5-(3-Aminophenyl)nicotinic acid is a compound of interest, and its proper disposal is a critical component of laboratory safety protocols.

This guide provides a comprehensive, step-by-step framework for the safe disposal of 5-(3-Aminophenyl)nicotinic acid. We will delve into the causality behind these procedures, grounding our recommendations in established regulatory standards and the compound's chemical nature.

Understanding the Hazard Profile: A Tale of Two Moieties

The disposal protocol for 5-(3-Aminophenyl)nicotinic acid is dictated by its hybrid structure. It is composed of a nicotinic acid (niacin or Vitamin B3) backbone and an aminophenyl (aromatic amine) substituent. While nicotinic acid itself is a relatively benign substance, primarily classified as an eye irritant, aromatic amines as a class are associated with significant health hazards, including potential carcinogenicity and mutagenicity.[1][2][3]

Therefore, the principle of maximum precaution applies: the disposal procedure must be governed by the hazards of the more dangerous component, the aromatic amine. Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have stringent standards for handling carcinogenic aromatic amines such as 4-Aminodiphenyl, and it is prudent to apply similar caution.[4][5][6]

Key Hazard Summary
Hazard ConsiderationAssociated MoietyGHS Classification (Typical)Rationale & Key References
Serious Eye Irritation Nicotinic AcidH319: Causes serious eye irritationA well-documented property of nicotinic acid.[1][2][7]
Potential Carcinogenicity AminophenylNot Specifically ClassifiedAromatic amines are a class of compounds with known carcinogens.[3] OSHA heavily regulates similar substances.[5][6]
Aquatic Toxicity BothH402: Harmful to aquatic lifeA potential hazard for nicotinic acid and a known risk for many aromatic amines.[2][3]
Combustibility Solid PowderMay form combustible dustFine dust dispersed in air can pose an explosion hazard if an ignition source is present.[8][9]

Core Disposal Workflow: A Step-by-Step Protocol

The following protocol assumes that all 5-(3-Aminophenyl)nicotinic acid waste, whether it is surplus, non-recyclable solutions, or contaminated labware, is to be treated as hazardous chemical waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. The minimum requirements include:

  • Safety Glasses: Conforming to EN166 or NIOSH standards.[1]

  • Gloves: Nitrile gloves are standard. Always inspect gloves before use and use proper removal technique to avoid skin contact.[1][2]

  • Lab Coat: To protect from spills and contamination.

Step 2: Waste Segregation and Containerization

Proper segregation is the cornerstone of safe waste management.

  • Designate a Waste Stream: Establish a dedicated hazardous waste stream for 5-(3-Aminophenyl)nicotinic acid and any materials grossly contaminated with it.

  • Select a Container: Use a robust, leak-proof container made of a compatible material (e.g., high-density polyethylene). The container must have a secure, tight-fitting lid.[1]

  • Collect Waste:

    • Solid Waste: Carefully place surplus solid 5-(3-Aminophenyl)nicotinic acid into the designated waste container. Avoid creating dust.

    • Liquid Waste: If the compound is in solution, pour it carefully into the designated liquid waste container. If mixing with a combustible solvent for incineration, do so under a fume hood.[1]

    • Contaminated Labware: Items like pipette tips, contaminated gloves, and weighing papers should be placed in a sealed plastic bag before being added to the solid hazardous waste container.[10]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety. The waste container label must include:

  • The words "Hazardous Waste" .[10]

  • The full chemical name: "5-(3-Aminophenyl)nicotinic acid" . List any solvents present.

  • The associated hazards (e.g., "Toxic," "Irritant").[10]

  • The accumulation start date (the date the first drop of waste enters the container).

  • The Principal Investigator's name and laboratory location.[10]

Step 4: Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Away from drains and incompatible materials.[1][11]

  • In a cool, dry, and well-ventilated location, protected from direct sunlight.[11]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this material be disposed of down the drain or in the regular trash. [1][11][12] The standard and recommended final disposal method is incineration at a permitted facility.[1][13]

Emergency Protocol: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Wear appropriate PPE, including a respirator if dust is airborne.[1]

  • Contain the Spill: Prevent the spill from spreading or entering drains.[1][12]

  • Clean-Up:

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Sweep or vacuum up the material and place it in a labeled hazardous waste container.[11]

    • Crucially, do not dry sweep. This can generate airborne dust, increasing the risk of inhalation. This precaution is in line with OSHA's specific prohibition on dry sweeping for certain carcinogenic aromatic amines.[5]

  • Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your EHS office.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of 5-(3-Aminophenyl)nicotinic acid waste.

DisposalWorkflow start Waste Generation (5-(3-Aminophenyl)nicotinic acid) characterize Characterize as Hazardous Waste (Precautionary Principle due to Aromatic Amine) start->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Segregate & Contain (Designated, sealed container) ppe->segregate label Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) segregate->label store Store in Satellite Accumulation Area (Cool, Dry, Ventilated) label->store disposal Arrange Professional Disposal (Contact EHS for Incineration) store->disposal end Disposal Complete disposal->end

Caption: Decision workflow for the disposal of 5-(3-Aminophenyl)nicotinic acid.

Conclusion

The proper disposal of 5-(3-Aminophenyl)nicotinic acid is not merely a procedural task but a reflection of our professional commitment to safety and scientific integrity. By understanding the compound's dual chemical nature and adhering to a protocol guided by the more hazardous aromatic amine moiety, we can effectively mitigate risks to ourselves, our colleagues, and the environment. Always consult your institution's specific EHS guidelines, as they may have additional requirements.

References

  • Occupational Safety and Health Administration (OSHA). 1926.1111 - 4-Aminodiphenyl.[Link]

  • Loba Chemie. NICOTINIC ACID EXTRA PURE - Safety Data Sheet.[Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Nicotinic acid.[Link]

  • Carl ROTH. Safety Data Sheet: Nicotinic acid.[Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.).[Link]

  • Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – OSHA Annotated Table Z-1.[Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • U.S. Department of Veterans Affairs. SRS-008 – Chemical Disposal Standard Operating Procedures (SOP).[Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide.[Link]

  • Oxford Lab Chem. (Niacin) MSDS CAS.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.[Link]

  • Occupational Safety and Health Administration (OSHA). Carcinogens - Standards.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.